molecular formula C27H38ClN3O5S2 B2876311 ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216779-96-2

ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2876311
CAS No.: 1216779-96-2
M. Wt: 584.19
InChI Key: QKXHDWLIAWNMFA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C27H38ClN3O5S2 and its molecular weight is 584.19. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O5S2.ClH/c1-5-35-27(32)24-22-15-16-30(18(2)3)17-23(22)36-26(24)28-25(31)19-11-13-21(14-12-19)37(33,34)29(4)20-9-7-6-8-10-20;/h11-14,18,20H,5-10,15-17H2,1-4H3,(H,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXHDWLIAWNMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1216779-96-2) is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thieno[2,3-c]pyridine core fused with a sulfonamide moiety. Its structural complexity enhances its biological activity and solubility. The molecular formula is C27H38ClN3O5S2C_{27}H_{38}ClN_{3}O_{5}S_{2}, with a molecular weight of 584.2 g/mol.

PropertyValue
Molecular FormulaC₃₄H₃₈ClN₃O₅S₂
Molecular Weight584.2 g/mol
CAS Number1216779-96-2

Biological Activity

Research indicates that compounds similar to ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit various biological activities:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of human phenylethanolamine N-methyltransferase (hPNMT), which is crucial in the biosynthesis of epinephrine. This inhibition could have implications for treating conditions related to catecholamine dysregulation .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anti-tumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Activity : The sulfonamide group present in the structure suggests possible antimicrobial properties, similar to other sulfonamide derivatives that are known for their antibacterial effects.
  • Binding Affinity : Interaction studies indicate that the compound can effectively bind to biological targets involved in phosphate metabolism. Understanding these interactions is critical for optimizing its therapeutic potential.

Case Studies and Research Findings

  • Inhibition Studies : In a study evaluating the hPNMT inhibitory potency of various compounds, ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was found to have a significant inhibitory effect compared to traditional inhibitors like benzylamine .
  • Cancer Cell Proliferation : A recent study demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways. This finding supports its potential use in cancer therapy.

Synthesis Pathways

The synthesis of ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step synthetic pathways:

  • Formation of the Thieno[2,3-c]pyridine Core : The initial steps involve the cyclization of appropriate precursors to form the thieno[2,3-c]pyridine structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the sulfonamide moiety and other functional groups essential for biological activity.

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